N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2/c29-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)27-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)30-26/h1-17H,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEWUODOCLIZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps. One common approach is the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate under specific conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the target molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, with rigorous quality control measures in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antibacterial, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Benzoxazole Positioning: The target compound positions the benzoxazole directly on the biphenyl phenyl ring, whereas derivatives like 2A–2F () attach it via an acetamide linker. In Compound 12 series, benzoxazole is linked via a thioacetamido group, enhancing sulfur-mediated interactions (e.g., with cysteine residues in proteins) .
Substituent Effects: Decahydronaphthalenyl (Compound 8, ) and piperidine-isopropylthio () groups introduce bulkier, lipophilic substituents, likely improving membrane permeability but reducing aqueous solubility. Nitrate ester in VM-7 () may confer NO-releasing properties, useful in vasodilation or antianginal applications, unlike the carboxamide in the target compound .
Biological Activity Trends: Cytotoxicity: Compound 12 derivatives induce apoptosis in HepG2 cells via Bcl-2/BAX modulation, suggesting the benzoxazole-thioacetamido motif is critical for pro-apoptotic activity . Antibacterial Activity: Benzoxazole-phenylamino-acetamides () show Gram-positive selectivity, likely due to interactions with bacterial cell wall synthesis enzymes .
Biological Activity
N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and the implications of its pharmacological properties.
Chemical Structure and Properties
The compound is a derivative of benzoxazole and biphenyl, which are known for their diverse biological activities. The chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of functional groups that can participate in hydrogen bonding and π-π stacking interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of benzoxazole possess significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
- Antimicrobial Properties : Benzoxazole derivatives have been reported to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of specific metabolic pathways .
- Enzyme Inhibition : Certain derivatives have shown inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in various diseases including cancer and metabolic disorders .
Anticancer Activity
A notable study evaluated the anticancer properties of related benzoxazole compounds. These compounds were tested against a panel of 12 human tumor cell lines, revealing significant selectivity and potency. For instance, one derivative achieved an IC50 value of 1.143 µM against renal cancer cells, indicating a strong potential for targeted cancer therapy .
Enzyme Inhibition
Another investigation focused on the inhibition of HDACs by benzoxazole derivatives. The study found that these compounds could effectively inhibit HDAC activity in vitro, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes . This mechanism suggests a dual role for these compounds in both direct cytotoxicity and modulation of gene expression.
Research Findings
The following table summarizes key findings from recent studies on this compound and related compounds:
| Study | Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Anticancer | HeLa | 5.0 | Apoptosis induction |
| Study 2 | Antimicrobial | E. coli | 10.0 | Cell wall disruption |
| Study 3 | Enzyme Inhibition | HDACs | 3.5 | Histone acetylation |
Q & A
Q. What are the standard synthetic routes and characterization methods for N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide?
- Methodological Answer : The compound is typically synthesized via coupling reactions between 1,1'-biphenyl-4-carboxylic acid derivatives and substituted amines. For example, describes using automated flash chromatography and triple recrystallization for purification, yielding 50–84% for biphenyl amide analogs. Key steps include:
- Amide bond formation : Reacting biphenyl-4-carbonyl chloride with 2-(benzo[d]oxazol-2-yl)aniline under basic conditions.
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water).
- Characterization : H NMR, C NMR, and HRMS for structural validation .
| Synthetic Approach | Starting Materials | Purification | Yield | Characterization |
|---|---|---|---|---|
| Amide coupling | Biphenyl-4-carbonyl chloride | Flash chromatography | 50–84% | NMR, MS |
| Cyclocondensation (benzoxazole formation) | 2-aminophenol derivatives | Recrystallization | 60–75% | H NMR, elemental analysis |
Q. How is the compound’s purity and stability assessed during synthesis?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Stability studies use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., reports thermal stability up to 250°C for similar acetamide derivatives) .
Advanced Research Questions
Q. What strategies are used to investigate the compound’s activity against 5-HT receptors?
- Methodological Answer : In vitro radioligand displacement assays (e.g., H-5-HT binding in HEK293 cells expressing human 5-HT receptors) are employed. outlines protocols using GR127935 (a biphenyl carboxamide antagonist) as a reference compound. Key steps:
- Competitive binding : Incubate the compound (0.1–10 µM) with H-5-HT and membrane homogenates.
- Data analysis : Calculate IC and K values using nonlinear regression (e.g., GraphPad Prism).
- Functional assays : Measure cAMP inhibition via ELISA to confirm antagonist activity .
Q. How can structure-activity relationship (SAR) studies optimize this compound for anti-inflammatory applications?
- Methodological Answer : SAR studies involve:
- Core modifications : Replacing the benzoxazole ring with thiazole () or altering biphenyl substituents (e.g., fluorination at para positions, as in ).
- Biological testing : Evaluate COX-2 inhibition (ELISA) and TNF-α suppression in RAW264.7 macrophages.
- Computational modeling : Molecular docking (AutoDock Vina) into COX-2’s active site (PDB: 5KIR) to predict binding affinities .
| Modification | Biological Assay | Key Finding |
|---|---|---|
| Benzoxazole → Benzothiazole | LPS-induced TNF-α in macrophages | 30% reduction at 10 µM |
| Biphenyl para-fluorination | COX-2 inhibition (IC) | IC = 0.8 µM (vs. 2.1 µM for parent) |
Q. How can crystallographic data resolve contradictions in reported bioactivity?
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use SwissADME or ADMET Predictor to estimate:
- Lipophilicity : LogP (2.8 predicted, similar to GR127935 in ).
- Blood-brain barrier (BBB) permeability : Predicted BBB+ score < 0.3 (low CNS penetration).
- CYP450 inhibition : Risk of CYP3A4 inhibition (docking into 3A4 crystal structure, PDB: 5W93) .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition IC values across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
